molecular formula C17H12N4O2S2 B10993250 3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10993250
M. Wt: 368.4 g/mol
InChI Key: HGZLKMSGYFEVAV-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazole ring, a thiophene ring, and a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of chemical reactivity and potential biological activities. This structural complexity makes it a versatile compound for various scientific and industrial applications .

Biological Activity

3-Methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a phthalazine core modified with a methyl group and substituted with a thiazole ring and thiophene. Its molecular formula is C17H12N4O2S2C_{17}H_{12}N_{4}O_{2}S_{2}, with a molecular weight of approximately 368.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the Phthalazine Core : Utilizing appropriate reagents to construct the phthalazine structure.
  • Introduction of Substituents : The incorporation of the thiazole and thiophene groups through reactions such as diazo-coupling or condensation reactions.

Optimizing reaction conditions is crucial to maximize yield and minimize by-products.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound's anticancer properties have been evaluated in vitro on several human cancer cell lines. Notable findings include:

  • Cell Viability Assays : The compound reduced cell viability in HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cell lines significantly at concentrations ranging from 6.25 µM to 200 µM. The observed cytotoxic effects were notably stronger than those of standard chemotherapeutic agents like Cisplatin (CisPt) and Doxorubicin (DOX) .
Cell LineConcentration (µM)Viability Reduction (%)
HT-291064.0
HT-295061.5
MDA-MB-2311045.2
MDA-MB-2315062.7

These results indicate that the compound has a strong potential for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors that play critical roles in cellular proliferation and survival.
  • Cell Cycle Modulation : Flow cytometry analyses indicate alterations in cell cycle phases, with some compounds causing an increase in the G0/G1 phase while others affect the S phase significantly .

Case Studies

Recent literature has documented various studies focusing on compounds structurally similar to this compound:

  • Thiadiazole Derivatives : Similar thiadiazole derivatives have shown promising anticancer activity across different tumor cell lines, reinforcing the potential of thiazole-containing compounds in cancer therapy .
  • Comparative Studies : A comparative analysis with other benzothiazole derivatives demonstrated superior inhibition potency against Mycobacterium tuberculosis, suggesting that structural modifications can significantly enhance biological activity .

Properties

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

3-methyl-4-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide

InChI

InChI=1S/C17H12N4O2S2/c1-21-16(23)11-6-3-2-5-10(11)14(20-21)15(22)19-17-18-12(9-25-17)13-7-4-8-24-13/h2-9H,1H3,(H,18,19,22)

InChI Key

HGZLKMSGYFEVAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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